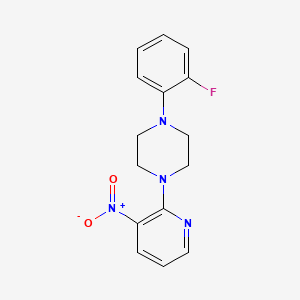

1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c16-12-4-1-2-5-13(12)18-8-10-19(11-9-18)15-14(20(21)22)6-3-7-17-15/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLSUMTXCMHDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320089 | |

| Record name | 1-(2-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820304 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

400088-84-8 | |

| Record name | 1-(2-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 3-nitropyridine.

Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).

Synthetic Route: The synthetic route may include steps such as nucleophilic substitution, reduction, and cyclization to form the final piperazine derivative.

Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the aromatic rings are replaced with other groups using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 1-(2-Fluorophenyl)-4-(3-aminopyridinyl)piperazine.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine has a wide range of scientific research applications, including:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, it is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: In medicinal chemistry, it is investigated for its potential therapeutic properties, including its activity as a ligand for certain receptors or its ability to modulate biological pathways.

Industry: In industrial applications, it may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism of action depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Physicochemical Properties

Piperazine derivatives with substituents at the 1- and 4-positions exhibit distinct physicochemical and pharmacological profiles. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups : The nitro group in the target compound and its analogs enhances receptor binding through electron-withdrawing effects, critical for MAO-B or dopamine receptor interactions .

- Steric Effects : Bulky groups like diphenylmethyl may hinder receptor access, whereas smaller substituents (e.g., fluorine) maintain favorable pharmacokinetics .

Biological Activity

Overview

1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine (CAS No. 400088-84-8) is a piperazine derivative that has garnered attention for its potential biological activities. The compound features a fluorophenyl group and a nitropyridinyl moiety, which contribute to its chemical properties and biological interactions. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and comparative analysis with similar compounds.

The molecular formula of 1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine is , with a molecular weight of 302.3 g/mol. The compound's structure is illustrated below:

| Property | Value |

|---|---|

| IUPAC Name | 1-(2-fluorophenyl)-4-(3-nitropyridin-2-yl)piperazine |

| Molecular Formula | C15H15FN4O2 |

| Molecular Weight | 302.3 g/mol |

| CAS Number | 400088-84-8 |

The biological activity of 1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine may involve its interaction with specific receptors and enzymes in the body. It is hypothesized that the compound acts as a ligand for certain neurotransmitter receptors, potentially influencing neurochemical pathways related to dopamine and norepinephrine regulation. Studies suggest that similar piperazine derivatives can modulate monoamine levels in the brain, leading to various pharmacological effects .

Pharmacological Effects

Research has indicated several pharmacological activities associated with this compound:

- Dopaminergic Activity : In studies involving related piperazine derivatives, oral administration at varying doses resulted in transient increases in dopamine levels in specific brain regions, such as the caudate nucleus and hypothalamus . This suggests potential applications in the treatment of disorders characterized by dopaminergic dysregulation.

- Norepinephrine Modulation : The compound has also been shown to affect norepinephrine levels, albeit to a lesser extent than dopamine. This modulation may have implications for conditions such as depression or anxiety .

Comparative Analysis

A comparison with similar compounds can provide insights into the unique biological activity of 1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(2-Fluorophenyl)-4-(3-aminopyridinyl)piperazine | Amino group instead of nitro | Potentially different receptor interactions |

| 1-(2-Chlorophenyl)-4-(3-nitro-2-pyridinyl)piperazine | Chlorine instead of fluorine | Variations in reactivity and biological effects |

| 1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)morpholine | Morpholine ring instead of piperazine | Different stability and activity profile |

Case Studies

Several case studies have explored the effects of piperazine derivatives on neurological function:

- Dopamine Regulation : A study evaluated the impact of a related piperazine derivative on dopamine turnover in rat models. Results indicated that doses between 50-250 mg/kg led to significant changes in dopamine content, highlighting the potential for therapeutic applications in neurodegenerative diseases .

- Neurotransmitter Interaction : Another research effort focused on how similar compounds influenced norepinephrine levels during stress tests in animal models. The findings suggested that these compounds could serve as anxiolytics by modulating neurotransmitter systems .

Q & A

Q. What are the key synthetic routes for 1-(2-Fluorophenyl)-4-(3-nitro-2-pyridinyl)piperazine?

The compound is synthesized via multi-step reactions involving piperazine intermediates. A common method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation. For example, 1-(2-fluorobenzyl)piperazine derivatives can react with azides in a 1:2 ratio of H₂O:DCM, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts. Reaction progress is monitored by TLC (hexane:ethyl acetate, 1:2), followed by extraction, drying, and silica-gel chromatography for purification .

Q. How is the structural characterization of this compound performed?

Structural elucidation combines spectroscopy (¹H/¹³C NMR, FT-IR) and X-ray crystallography. For nitro-substituted piperazines, NMR identifies substituent positions (e.g., fluorophenyl and nitro-pyridinyl groups), while XRD confirms stereochemistry and crystal packing. Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .

Q. What analytical techniques ensure purity and reaction completion?

Thin-layer chromatography (TLC) with hexane:ethyl acetate (1:2) is used for real-time monitoring. High-performance liquid chromatography (HPLC) quantifies purity (>95%), and melting-point analysis detects impurities. For complex mixtures, GC-MS or LC-MS resolves co-eluting byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

Yield optimization requires fine-tuning solvent polarity, temperature, and catalyst loading. For example, CuAAC reactions benefit from ambient temperatures (20–25°C) and a 1:2 H₂O:DCM solvent ratio to balance reactivity and solubility. Excess azide (1.2 equiv.) drives the reaction to completion, while sodium ascorbate reduces Cu(II) to active Cu(I). Post-reaction purification via gradient chromatography (ethyl acetate:hexane, 1:8) minimizes losses .

Q. What structure-activity relationship (SAR) strategies apply to nitro-substituted piperazines?

SAR studies focus on substituent effects:

- The 2-fluorophenyl group enhances lipophilicity and receptor binding via hydrophobic interactions.

- The 3-nitro-pyridinyl moiety introduces electron-withdrawing effects, stabilizing charge-transfer complexes.

- Piperazine ring flexibility influences conformational adaptability to biological targets. Comparative assays with analogs (e.g., chloro or methyl substitutes) reveal nitro groups improve antimicrobial and anticancer activity .

Q. How are computational methods like molecular docking applied to study this compound?

Docking simulations (AutoDock Vina, Schrödinger Suite) predict binding modes to targets like serotonin receptors or bacterial enzymes. The nitro group’s electronegativity and fluorophenyl’s van der Waals interactions are mapped to active-site residues. Density functional theory (DFT) calculates electrostatic potential surfaces to rationalize reactivity .

Q. How do researchers resolve contradictions in bioactivity data across studies?

Discrepancies arise from assay variability (e.g., bacterial strain differences) or impure batches. Solutions include:

- Replicating assays with standardized protocols (CLSI guidelines for antimicrobial tests).

- Validating compound identity via orthogonal techniques (NMR + HRMS).

- Testing metabolite stability under physiological pH/temperature to rule out degradation artifacts .

Q. What strategies assess the compound’s stability under experimental conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Photostability is tested under UV light (ICH Q1B guidelines). For pH stability, the compound is incubated in buffers (pH 1–10) and analyzed for nitro-group reduction or piperazine ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.